7-Hydroxy Methotrexate Ammonium Salt

Description

BenchChem offers high-quality 7-Hydroxy Methotrexate Ammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy Methotrexate Ammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H24N9O6+ |

|---|---|

Molecular Weight |

486.5 g/mol |

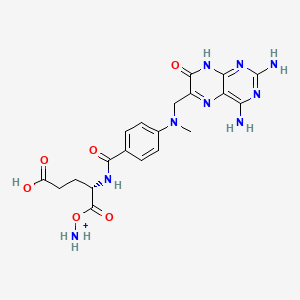

IUPAC Name |

[(2S)-4-carboxy-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]oxyazanium |

InChI |

InChI=1S/C20H23N9O6/c1-29(8-12-18(33)27-16-14(24-12)15(21)26-20(22)28-16)10-4-2-9(3-5-10)17(32)25-11(19(34)35-23)6-7-13(30)31/h2-5,11H,6-8H2,1,23H3,(H6-,21,22,25,26,27,28,30,31,32,33)/p+1/t11-/m0/s1 |

InChI Key |

WZNYHRMTGFVUFE-NSHDSACASA-O |

Isomeric SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O[NH3+] |

Canonical SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O[NH3+] |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 7-Hydroxy Methotrexate ammonium salt

Physicochemical Profiling, Metabolic Origin, and Bioanalytical Applications[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

7-Hydroxy Methotrexate (7-OH-MTX) is the primary pharmacological metabolite of the antifolate drug Methotrexate (MTX).[1][2][3][4][5][6] While MTX is the therapeutic agent, 7-OH-MTX is the critical driver of nephrotoxicity during high-dose therapy.[1][4]

In the laboratory context, 7-Hydroxy Methotrexate Ammonium Salt is the preferred reference standard form due to improved stability and solubility in aqueous buffers compared to the free acid. Researchers must distinguish between the biological metabolite (free acid) and the analytical standard (salt) when calculating stoichiometry for calibration curves.[1]

Table 1: Physicochemical Identity[7][1]

| Property | Data | Notes |

| Compound Name | 7-Hydroxy Methotrexate Ammonium Salt | Analytical Reference Standard |

| Parent Compound | Methotrexate (MTX) | |

| Free Acid Formula | The biologically active metabolite | |

| Free Acid MW | 470.44 g/mol | Use this for biological molarity calc.[1][8] |

| Salt Formula | Variable stoichiometry (check CoA) | |

| Salt MW | ~487.47 g/mol (Mono-ammonium) | Must be corrected by Certificate of Analysis |

| Solubility | Low (pH dependent) | 3-5x less soluble than MTX in urine |

| CAS (Free Acid) | 5939-37-7 |

Critical Handling Note: The ammonium salt is hygroscopic.[1] Always equilibrate the vial to room temperature before weighing to prevent moisture uptake, which will skew quantitation.[7]

Part 2: Metabolic Origin & Clinical Significance[1][2]

The conversion of MTX to 7-OH-MTX is a non-CYP450 mediated oxidation.[1] It occurs primarily in the liver, catalyzed by Aldehyde Oxidase (AOX1) .[7][1][9][10] This pathway is clinically distinct because it is not inducible by standard CYP inducers, making prediction of individual metabolic rates difficult.[7]

Clinical Consequence: The Solubility Trap

7-OH-MTX is significantly less soluble than MTX in acidic urine (pH < 6.0).[1] During high-dose methotrexate (HDMTX) therapy, 7-OH-MTX precipitates in the renal tubules, causing crystalluria and acute kidney injury (AKI).[1][6] This creates a dangerous feedback loop:

-

7-OH-MTX crystals block tubules.[1]

-

Renal clearance decreases.[1]

-

Serum MTX levels spike, leading to systemic toxicity (mucositis, myelosuppression).[7][1]

Diagram 1: Metabolic Pathway & Toxicity Mechanism

This diagram illustrates the hepatic conversion of MTX and the downstream renal impact.

Caption: Hepatic oxidation of Methotrexate by Aldehyde Oxidase leads to the formation of 7-OH-MTX, which precipitates in acidic renal environments.[1][2]

Part 3: Analytical Methodology (LC-MS/MS)

To monitor this risk, researchers must quantify both MTX and 7-OH-MTX.[1][4][11] The ammonium salt is used here to prepare the calibration standards.

Protocol: Simultaneous Quantification in Plasma

Objective: Separate and quantify MTX and 7-OH-MTX using LC-MS/MS. Standard Preparation:

-

Stock Solution: Dissolve 7-OH-MTX Ammonium Salt in 0.1M Ammonium Hydroxide (to ensure complete dissolution) to yield a 1 mg/mL free-acid equivalent stock.

-

Calculation:

.[1]

-

-

Working Solution: Dilute in 50:50 Methanol:Water.

Workflow Steps:

-

Sample Prep (Protein Precipitation):

-

Chromatography (LC Conditions):

-

Column: C18 (e.g., Agilent Poroshell 120, 2.1 x 50mm).[7][1]

-

Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).[1]

-

Gradient: 5% B to 95% B over 4 minutes.

-

Why Ammonium Formate? It suppresses ionization less than phosphate buffers and maintains the acidic pH required to keep 7-OH-MTX in a neutral, retainable state on C18.[1]

-

-

Mass Spectrometry (MRM Mode):

Diagram 2: Analytical Workflow Logic

This diagram details the decision logic for the analytical protocol.

Caption: LC-MS/MS workflow emphasizing acidic buffering to retain the polar 7-OH-MTX metabolite on C18 columns.

Part 4: References

-

Chabner, B. A., et al. (1985).[7][1] Clinical Pharmacology of Methotrexate. In: Pharmacokinetics of Anticancer Agents. This foundational text establishes the metabolic conversion rates.

-

Smeland, E., et al. (1996).[7][1] High-dose methotrexate therapy: pharmacology and toxicity. Link - Primary source for the solubility differential between MTX and 7-OH-MTX.[1]

-

Baggott, J. E., & Morgan, S. L. (2009).[7][1] Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention. Arthritis & Rheumatism. Link - Details the Aldehyde Oxidase mechanism.

-

Wang, S., et al. (2019).[7][1] Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry. Link - Source for the LC-MS/MS protocol and transitions.[1]

-

PubChem Compound Summary. (2024). 7-Hydroxymethotrexate.[1][3][4][5][8][10][11][12][13][14] National Center for Biotechnology Information.[1] Link - Verified physicochemical data.[1]

Sources

- 1. 7-Hydroxy Methotrexate-d3 Ammonium Salt | LGC Standards [lgcstandards.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of methotrexate and 7-hydroxymethotrexate by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Hydroxy Methotrexate-d3 Ammonium Salt | CAS 432545-62-5 free acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of 7-Hydroxy Methotrexate in Human Plasma: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of 7-hydroxy methotrexate (7-OH-MTX), the primary metabolite of the widely used anticancer and antirheumatic drug, methotrexate (MTX). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the formation, distribution, metabolism, and elimination of 7-OH-MTX, along with its clinical implications and bioanalytical considerations.

Introduction: The Significance of a Major Metabolite

Methotrexate, a folate analog, exerts its therapeutic effects by inhibiting dihydrofolate reductase, a key enzyme in nucleotide synthesis.[1] While the parent drug has been extensively studied, its principal metabolite, 7-hydroxy methotrexate, plays a crucial role in the overall pharmacology and toxicology of MTX therapy.[1] Formed in the liver, 7-OH-MTX can exceed the plasma concentrations of the parent drug, particularly following high-dose MTX regimens.[2] Understanding the pharmacokinetic profile of this metabolite is therefore paramount for optimizing MTX therapy, minimizing toxicity, and developing more effective and safer drug administration strategies.

Metabolic Formation of 7-Hydroxy Methotrexate

The biotransformation of methotrexate to its 7-hydroxy metabolite is a critical initial step in its metabolic cascade. This conversion is primarily mediated by hepatic aldehyde oxidases.[3][4] The liver is the main site of this metabolic process, and factors influencing hepatic function can significantly impact the rate and extent of 7-OH-MTX formation.[5][6][7]

Sources

- 1. Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects and interaction of 7-hydroxy methotrexate and methotrexate in leukaemic cells ex vivo measured by the thymidylate synthase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. thomassci.com [thomassci.com]

- 5. Formation and disposition of 7-hydroxymethotrexate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation and elimination of 7-hydroxymethotrexate in the rat in vivo after methotrexate administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Solubility Profile of 7-Hydroxy Methotrexate Ammonium Salt

Abstract

7-Hydroxymethotrexate (7-OH-MTX) is the principal metabolite of Methotrexate (MTX), a widely used antifolate agent in chemotherapy and for the treatment of autoimmune diseases. The solubility of 7-OH-MTX is a critical physicochemical parameter that profoundly influences its pharmacokinetics, particularly its potential for nephrotoxicity due to precipitation in the renal tubules. This technical guide provides an in-depth analysis of the solubility profile of 7-Hydroxy Methotrexate, with a focus on its ammonium salt form, in both aqueous and organic solvent systems. We will explore the underlying chemical principles, present available quantitative data, and provide detailed experimental protocols for solubility determination, offering field-proven insights for researchers and drug development professionals.

Introduction: The Clinical Significance of 7-OH-MTX Solubility

Methotrexate's therapeutic efficacy is well-established; however, its clinical use, especially in high-dose regimens, is often complicated by the formation of its major metabolite, 7-hydroxymethotrexate[1][2]. This metabolic conversion, occurring in the liver via aldehyde oxidase, produces a compound that is significantly less water-soluble than the parent drug[2][3][4]. This reduced solubility is not a trivial matter; it is a primary contributor to the dose-limiting nephrotoxicity associated with high-dose MTX therapy[5].

Under physiological conditions, particularly in the acidic environment of the renal tubules, 7-OH-MTX has a strong propensity to precipitate, forming crystals that can lead to tubular obstruction, kidney damage, and delayed clearance of both the metabolite and MTX itself[3][5][6]. Therefore, a comprehensive understanding of the solubility characteristics of 7-OH-MTX is paramount for designing safer therapeutic protocols, developing novel formulations, and establishing bioanalytical methods. This guide focuses on the ammonium salt, a common form for research and analytical standards, and elucidates its behavior in various solvent systems.

Foundational Physicochemical Properties

To understand the solubility of 7-OH-MTX, one must first appreciate its molecular structure and inherent properties. The molecule contains multiple ionizable groups, including two carboxylic acid moieties from the glutamic acid tail and functional groups on the pteridine ring, making its solubility highly dependent on pH[1][7].

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂N₈O₆ | PubChem[8] |

| Molecular Weight | 470.4 g/mol | PubChem[8] |

| XLogP3 | -0.8 | PubChem[8] |

| pKa Values (MTX) | ~3.8, 4.8, 5.5 | ResearchGate[9] |

The negative XLogP3 value indicates a hydrophilic nature, yet its complex, rigid structure and potential for strong intermolecular hydrogen bonding can lead to poor aqueous solubility, especially in its non-ionized state.

Aqueous Solubility Profile: The Critical Role of pH

The solubility of 7-OH-MTX in aqueous media is inextricably linked to pH. The carboxylic acid groups are deprotonated at higher pH values, forming a more soluble anionic salt. Conversely, in acidic conditions, the molecule is protonated and less soluble.

This relationship is clinically vital. Urinary alkalinization (maintaining urine pH ≥ 7.0) is a standard supportive care measure during high-dose MTX therapy to prevent renal toxicity[5][6]. The data clearly shows that increasing the pH from 5.0 to 7.0 results in a dramatic, more than 10-fold increase in the solubility of 7-OH-MTX[4][5].

Table 1: Aqueous Solubility of 7-Hydroxymethotrexate

| pH | Solubility (mg/mL) | Fold Increase (from pH 5.0) | Source |

| 5.0 | 0.13 | 1.0x | JCI[4] |

| 6.0 | 0.37 | 2.8x | JCI[4] |

| 7.0 | 1.55 | 11.9x | JCI[4] |

| 7.2 (PBS) | ~1.0 (for sodium salt) | - | Cayman Chemical[10] |

The data underscores why maintaining a neutral to alkaline urinary pH is a cornerstone of patient safety during treatment. A drop in pH below 5.7 can trigger significant precipitation of the metabolite in the renal tubules[5].

Organic Solvent Solubility

For research purposes, such as preparing stock solutions for in vitro assays or for analytical method development, solubility in organic solvents is crucial. 7-OH-MTX, like its parent compound, exhibits solubility in polar aprotic solvents.

The choice of solvent is dictated by the experimental need. DMSO is a common choice for creating high-concentration stock solutions due to its strong solvating power for a wide range of compounds. However, for cell-based assays, the final concentration of DMSO must be carefully controlled to avoid cellular toxicity.

Table 2: Organic Solvent Solubility of 7-Hydroxymethotrexate (Sodium Salt)

| Solvent | Solubility (mg/mL) | Application Notes | Source |

| DMSO | ~3 | Common for high-concentration stock solutions. | Cayman Chemical[10] |

| DMF | ~14 | High solubility, useful for chemical synthesis or specific analytical methods. | Cayman Chemical[10] |

Note: Data for the ammonium salt is not explicitly provided in the search results; the data for the sodium salt is presented as a close proxy. It is best practice to empirically determine the solubility for the specific salt form being used.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized protocol for determining thermodynamic equilibrium solubility is essential. The shake-flask method is the gold standard, recommended by regulatory bodies and widely used in the pharmaceutical industry[11].

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that the solution reaches saturation, which is the definition of thermodynamic solubility[12].

-

Equilibration Time: A long incubation period (e.g., 24-48 hours) is necessary to ensure the system has reached a true equilibrium between the dissolved and solid-state compound[12][13].

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant physiological temperature (37 °C) is critical for clinical relevance[11][12].

-

Quantification: HPLC is the preferred method for quantification due to its specificity and sensitivity, allowing accurate measurement of the dissolved analyte without interference from excipients or degradation products[14][15].

Step-by-Step Protocol

-

Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4) using standard laboratory procedures.

-

Addition of Compound: Add an excess amount of 7-Hydroxy Methotrexate ammonium salt (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of each buffer solution in triplicate in glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator set to 37 °C. Agitate the samples for 24 to 48 hours to allow them to reach equilibrium[11][12][13].

-

Phase Separation: After incubation, remove the vials and allow them to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration[12].

-

Sample Dilution: Carefully aspirate an aliquot of the clear supernatant and dilute it with the appropriate mobile phase to fall within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of dissolved 7-OH-MTX[14].

-

Calculation: Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.

Workflow Visualization

Sources

- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Practical issues with high dose methotrexate therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. scienceopen.com [scienceopen.com]

- 8. 7-Hydroxymethotrexate | C20H22N8O6 | CID 5484402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. who.int [who.int]

- 12. quora.com [quora.com]

- 13. enamine.net [enamine.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxy Methotrexate ammonium salt CAS number and identifiers

An In-Depth Technical Guide to 7-Hydroxy Methotrexate Ammonium Salt: Identification, Properties, and Analytical Considerations

Executive Summary

7-Hydroxymethotrexate (7-OH-MTX) is the principal and most significant metabolite of Methotrexate (MTX), a cornerstone antifolate agent in chemotherapy and the treatment of autoimmune diseases. The formation, accumulation, and clearance of 7-OH-MTX have profound implications for the therapeutic efficacy and toxicity profile of its parent drug. This technical guide provides a comprehensive overview of 7-Hydroxy Methotrexate ammonium salt, tailored for researchers, clinicians, and drug development professionals. We will delve into its core chemical identifiers, physicochemical properties, metabolic pathway, and detailed analytical protocols for its accurate quantification in biological matrices. A central focus is placed on the rationale behind experimental choices, ensuring a deep, field-proven understanding of the methodologies presented.

Introduction: The Clinical and Pharmacological Relevance of 7-OH-MTX

Methotrexate achieves its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway necessary for DNA synthesis and cellular replication.[1] While MTX is the active therapeutic agent, its metabolism in the liver, primarily mediated by the enzyme aldehyde oxidase (AO), leads to the formation of 7-hydroxymethotrexate.[2][3]

This metabolite is not an inert bystander. Three key characteristics dictate its clinical importance:

-

Reduced Pharmacological Activity : 7-OH-MTX exhibits significantly lower affinity for DHFR compared to the parent compound, rendering it less effective as an antifolate agent.

-

Altered MTX Efficacy : The formation of 7-OH-MTX can influence the overall effectiveness of methotrexate therapy. Studies suggest that high levels of the metabolite may interfere with the polyglutamylation of MTX, a process essential for its intracellular retention and prolonged action, potentially leading to increased MTX excretion and reduced efficacy.[2][3]

-

Toxicity and Safety Concerns : Perhaps most critically, 7-OH-MTX has an aqueous solubility that is three to five times lower than that of methotrexate.[1] During high-dose MTX therapy, this poor solubility creates a significant risk of 7-OH-MTX precipitation in the renal tubules, which can lead to crystalluria and acute nephrotoxicity.

Therefore, understanding and accurately quantifying 7-OH-MTX is paramount for therapeutic drug monitoring (TDM), optimizing dosing strategies, and mitigating the risk of severe adverse events.

Chemical Identifiers and Physicochemical Properties

Precise identification is the foundation of all scientific work. The following tables summarize the key identifiers and properties for 7-Hydroxy Methotrexate and its commonly supplied ammonium salt form. While the ammonium salt is a frequent commercial formulation, the Chemical Abstracts Service (CAS) number for the free acid (7-Hydroxymethotrexate) is the most universally recognized identifier.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Compound Name | 7-Hydroxy Methotrexate Ammonium Salt | LGC Standards[4] |

| Parent Compound | 7-Hydroxymethotrexate | PubChem[5] |

| CAS Number (Free Acid) | 5939-37-7 | Shimadzu[6], precisionFDA[7], PubChem[5] |

| Alternate CAS (Ammonium Salt) | 7413-34-5 (Note: Often referenced by free acid CAS) | LGC Standards[4] |

| Molecular Formula (Ammonium Salt) | C₂₀H₂₂N₈O₆ · NH₃ | LGC Standards[4] |

| Molecular Formula (Free Acid) | C₂₀H₂₂N₈O₆ | PubChem[5] |

| FDA UNII | X019Z9S1DL | precisionFDA[7] |

| InChI (Free Acid) | InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1 | precisionFDA[7] |

| SMILES (Free Acid) | CN(Cc1c(nc2c(c(N)nc(N)n2)n1)O)c3ccc(cc3)C(=O)NC(=O)O | precisionFDA[7] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight (Ammonium Salt) | 487.47 g/mol | LGC Standards[4] |

| Molecular Weight (Free Acid) | 470.44 g/mol | Shimadzu[6], precisionFDA[7] |

| Appearance | Solid (Typically exists as a solid at room temperature) | InvivoChem[8] |

| Solubility | 3 to 5-fold lower aqueous solubility than Methotrexate | Pfizer[1] |

| Purity (Typical Commercial) | >95% (HPLC) | LGC Standards[4] |

| Storage Temperature | -20°C | LGC Standards[4] |

The Metabolic Pathway: From Active Drug to Key Metabolite

The conversion of Methotrexate to 7-OH-MTX is a critical step in its biotransformation. This metabolic process is not merely a detoxification route but an active pharmacological event that influences the drug's overall disposition.

The primary enzyme responsible for this hydroxylation is aldehyde oxidase (AO) , which is highly expressed in the liver.[3][9] The rate of this conversion can vary significantly between individuals, contributing to the wide interpatient variability observed in MTX response and toxicity.[10] Interestingly, research has shown that supplementation with folic acid, but not folinic acid, can inhibit aldehyde oxidase, thereby reducing the formation of 7-OH-MTX.[2][3] This finding suggests that folic acid supplementation may enhance MTX efficacy by shifting the metabolic balance away from the less active 7-hydroxy metabolite.

Synthesis and Preparation for Research Use

For research and analytical purposes, obtaining pure 7-OH-MTX is essential. While complex multi-step chemical synthesis routes exist, a more straightforward and biomimetic approach can be employed for laboratory-scale preparation.[11]

Protocol: Biosynthesis of 7-OH-MTX from Methotrexate

This protocol is based on the principle of using a biological system rich in aldehyde oxidase to perform the desired conversion. The method described by Gaukroger et al. provides a practical foundation.[12]

Rationale: This method leverages the high enzymatic activity present in liver homogenates to directly mimic the in vivo metabolic conversion of MTX. It is a cost-effective way to produce the metabolite without resorting to complex organic synthesis, yielding a product that is biologically generated.

Methodology:

-

Preparation of Liver Homogenate:

-

Harvest fresh liver tissue from a suitable animal model (e.g., rabbit).

-

On ice, homogenize the tissue in a buffer solution (e.g., Tris-HCl) to create a consistent cell lysate.

-

-

Enzymatic Reaction:

-

Incubate a known concentration of Methotrexate with the liver homogenate at 37°C. The reaction time will need to be optimized but can range from several hours to overnight.

-

-

Termination and Initial Purification:

-

Stop the reaction by adding a solvent like methanol or by heat inactivation.

-

Centrifuge the mixture at high speed to pellet cellular debris and precipitated proteins.

-

-

Extraction and Lyophilization:

-

Collect the supernatant, which contains the newly synthesized 7-OH-MTX.

-

Filter the supernatant to remove any remaining particulate matter.

-

Lyophilize (freeze-dry) the filtered supernatant to obtain a crude powder.

-

-

Final Purification:

-

Recrystallize the crude product from water. Due to the lower solubility of 7-OH-MTX compared to MTX, this step can effectively separate the product from the unreacted parent drug.

-

Verify purity using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Analytical Methodologies for Quantification in Biological Fluids

Accurate quantification of 7-OH-MTX in plasma or serum is crucial for TDM. LC-MS/MS has become the gold standard due to its superior sensitivity, specificity, and ability to simultaneously measure the parent drug and its metabolites.[13][14]

Protocol: LC-MS/MS Quantification of 7-OH-MTX in Human Plasma

This protocol provides a robust workflow for the simultaneous determination of MTX and 7-OH-MTX.

Rationale: This method combines a simple and rapid sample cleanup (protein precipitation) with the analytical power of tandem mass spectrometry. The use of a stable isotope-labeled internal standard (e.g., Methotrexate-d3) is critical for self-validation, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response and ensuring the highest degree of accuracy.[15]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., Methotrexate-d3 at 50 ng/mL).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Zorbax C18, 3.5 µm, 2.1 x 100 mm) is suitable.[13]

-

Mobile Phase A: 0.2% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution: A gradient from low to high organic phase (Methanol) is used to separate the analytes from endogenous plasma components. A typical run time is under 5 minutes.[13]

-

-

Mass Spectrometry Conditions:

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of both MTX and 7-OH-MTX (e.g., 5.0 - 10,000 ng/mL).[13]

-

Process these standards alongside the unknown samples.

-

Quantify the analyte concentrations in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

7-Hydroxy Methotrexate ammonium salt is more than a simple metabolite; it is a critical determinant of the safety and efficacy of Methotrexate therapy. Its unique chemical identifiers and distinct physicochemical properties, particularly its low solubility, necessitate careful monitoring. The provided technical overview, from its metabolic origins to detailed analytical workflows, equips researchers and clinicians with the foundational knowledge required to navigate the complexities of MTX pharmacology. By applying robust, self-validating analytical methods like LC-MS/MS, the scientific community can continue to refine therapeutic strategies, enhance patient outcomes, and minimize the risks associated with this vital medication.

References

-

Fabre, G., Seither, R., & Goldman, I. D. (1986). Conversion of methotrexate to 7-hydroxymethotrexate and 7-hydroxymethotrexate polyglutamates in cultured rat hepatic cells. PubMed. [Link]

-

Baggott, J. E., & Morgan, S. L. (2009). Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation. Arthritis & Rheumatism, 60(8), 2257–2261. [Link]

-

Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. Pfizer. Retrieved February 17, 2026. [Link]

-

Fahrig, L., Slørdal, L., Aarbakke, J., & Wist, E. (1989). Pharmacokinetics of methotrexate (MTX) and 7-hydroxymethotrexate (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX. Cancer Chemotherapy and Pharmacology, 23(3), 156–160. [Link]

-

de Rotte, M. C. F. J., den Boer, E., de Jong, P. H. P., Pluijm, S. M. F., & van Vliet, M. J. (2012). Methotrexate bioavailability. Clinical and Experimental Rheumatology, 30(4 Suppl 73), S56-62. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). 7-Hydroxymethotrexate | 5939-37-7. Shimadzu. Retrieved February 17, 2026. [Link]

-

Seideman, P., Beck, O., Eksborg, S., & Wennberg, M. (1993). The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis. British Journal of Clinical Pharmacology, 35(4), 409–412. [Link]

-

Slørdal, L., Kolmannskog, S., Prytz, P. S., Moe, P. J., & Aarbakke, J. (1988). Pharmacokinetics of Methotrexate and 7-Hydroxy-Methotrexate after High-Dose (33.6 g/m2) Methotrexate Therapy. Pediatric Hematology and Oncology, 3(2), 123-130. [Link]

-

Nephilidae. (n.d.). 7-Hydroxy methotrexate-d3 (ammonium salt). Nephilidae. Retrieved February 17, 2026. [Link]

-

Erlichman, C., Donehower, R. C., & Chabner, B. A. (1985). The pharmacokinetics of 7-hydroxymethotrexate following medium-dose methotrexate therapy. Cancer Chemotherapy and Pharmacology, 14(2), 165–167. [Link]

-

precisionFDA. (n.d.). 7-HYDROXYMETHOTREXATE. precisionFDA. Retrieved February 17, 2026. [Link]

-

Farquhar, D., Loo, T. L., & Vadlamudi, S. (1979). Synthesis and biologic evaluation of 7-hydroxymethotrexate, 7-methylaminopterin, and 7-methylmethotrexate. Journal of Medicinal Chemistry, 22(3), 235-238. [Link]

-

Karampola, M. I., Pistos, C. M., & Ioannou, P. C. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(5), 299-308. [Link]

-

Wang, S., Zhou, J., Li, H., Liu, D., & Chen, X. (2018). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug. Journal of Analytical Methods in Chemistry, 2018, 5951838. [Link]

-

Salamoun, J., & Frantisek, J. (1986). Determination of methotrexate and its metabolites 7-hydroxymethotrexate and 2,4-diamino-N10-methylpteroic acid in biological fluids by liquid chromatography with fluorimetric detection. Journal of Chromatography, 378(1), 173-181. [Link]

-

Gaukroger, K., Goresky, C. A., & Logan, D. M. (1985). A simple preparation of the methotrexate metabolites 7-hydroxymethotrexate and 4-deoxy-4-amino-N10-methylpteroic acid. Analytical Biochemistry, 148(2), 437-440. [Link]

-

Slørdal, L., Jæger, R., Kjæve, J., & Aarbakke, J. (1988). Pharmacokinetics of 7-hydroxy-methotrexate and methotrexate in the rat. Pharmacology & Toxicology, 63(2), 81-84. [Link]

-

Wang, S., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. ResearchGate. [Link]

-

Karampola, M. I., Pistos, C. M., & Ioannou, P. C. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Hydroxymethotrexate. PubChem Compound Database. Retrieved February 17, 2026. [Link]

-

Wang, Z. (1991). methotrexate:hemically known as N424diamino-6 Pride. Chinese Journal of Medicinal Chemistry. [Link]

Sources

- 1. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 2. Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. 7-Hydroxy Methotrexate Ammonium | LGC Standards [lgcstandards.com]

- 5. 7-Hydroxymethotrexate | C20H22N8O6 | CID 5484402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. GSRS [precision.fda.gov]

- 8. 7-Hydroxymethotrexate-d3 ammonium (7-Hydroxymethotrexate-d3) | Drug Metabolite | | Invivochem [invivochem.com]

- 9. scienceopen.com [scienceopen.com]

- 10. The pharmacokinetics of 7-hydroxymethotrexate following medium-dose methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A simple preparation of the methotrexate metabolites 7-hydroxymethotrexate and 4-deoxy-4-amino-N10-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

Navigating the Stability Landscape of 7-Hydroxy Methotrexate Ammonium Salt: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxy Methotrexate (7-OH-MTX), the principal metabolite of the widely used anti-cancer and immunosuppressive agent Methotrexate (MTX), plays a significant role in both the therapeutic and toxicological profile of its parent drug.[1][2] As drug development pipelines increasingly focus on metabolites, understanding the solid-state stability of active pharmaceutical ingredients (APIs) like 7-OH-MTX, particularly in its common salt forms such as the ammonium salt, is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive framework for assessing the solid-state stability of 7-Hydroxy Methotrexate ammonium salt. Drawing upon established principles of drug degradation, analytical chemistry, and regulatory guidelines, this document offers a scientifically grounded approach for researchers and drug development professionals. While direct public literature on the solid-state stability of 7-OH-MTX ammonium salt is limited, this guide synthesizes information on methotrexate's degradation pathways and established stability testing methodologies to provide a robust predictive and analytical framework.

Introduction: The Criticality of Solid-State Stability for 7-Hydroxy Methotrexate

7-Hydroxy Methotrexate is formed in the liver and has been shown to contribute to the overall activity and potential toxicity of methotrexate therapy.[1][2] Its physicochemical properties, including a lower aqueous solubility than methotrexate, particularly in the pH range of 5.0-7.0, underscore the importance of its characterization.[2] The solid-state stability of an API is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[3] Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise the safety and efficacy of the final drug product.

This guide will delve into the theoretical and practical aspects of evaluating the solid-state stability of 7-Hydroxy Methotrexate ammonium salt, providing a roadmap for designing and executing robust stability studies.

Physicochemical Properties and Potential Degradation Pathways

A thorough understanding of the molecule's inherent characteristics is the foundation of any stability program.

Physicochemical Properties of 7-Hydroxy Methotrexate

| Property | Value/Information | Source |

| Molecular Formula | C20H22N8O6 | [4] |

| Molecular Weight | 470.44 g/mol | [4] |

| Appearance | Typically a solid at room temperature | [5] |

| Solubility | Lower water solubility than MTX, especially at pH 5.0-7.0 | [2] |

| Synonyms | 7-OHMTX, 4-Amino-7-hydroxy-10-methylpteroylglutamic acid | [4] |

This table summarizes key physicochemical properties of 7-Hydroxy Methotrexate.

Postulated Degradation Pathways

While specific degradation pathways for solid-state 7-OH-MTX ammonium salt are not extensively documented, insights can be drawn from studies on methotrexate and general principles of chemical degradation.[]

-

Oxidative Degradation: The pteridine ring in the methotrexate structure is susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal ions, could lead to the formation of various oxidized by-products. The 7-hydroxy group itself might influence the susceptibility to further oxidation.[]

-

Hydrolysis: Although the compound is in a solid state, moisture can play a critical role in degradation. The amide linkage in the molecule could be susceptible to hydrolysis, leading to the cleavage of the glutamic acid moiety. The presence of the ammonium salt could influence the hygroscopicity of the material.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Studies on methotrexate have shown that it can undergo photodegradation, leading to the formation of various transformation products through processes like N-demethylation and cleavage of the C-N bond.[7]

The following diagram illustrates a hypothetical degradation pathway for 7-Hydroxy Methotrexate, drawing parallels from known methotrexate degradation.

Caption: Hypothetical degradation pathways of 7-Hydroxy Methotrexate ammonium salt.

Designing a Robust Solid-State Stability Study

A well-designed stability study is essential to understand the degradation profile of 7-OH-MTX ammonium salt. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting such studies.[8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step to identify potential degradation products and establish stability-indicating analytical methods.[11][12]

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Accurately weigh samples of 7-OH-MTX ammonium salt.

-

Stress Conditions: Expose the solid samples to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under controlled storage conditions to determine the re-test period or shelf life.[9][13]

ICH Recommended Storage Conditions:

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

This table outlines the standard ICH storage conditions for stability testing.[8][13]

The workflow for a comprehensive stability study is depicted below:

Caption: Workflow for a comprehensive solid-state stability study.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the active ingredient and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique.[14][15]

Key Considerations for HPLC Method Development:

-

Column Chemistry: A C18 column is often a good starting point for separating methotrexate and its metabolites.[14]

-

Mobile Phase: A buffered mobile phase (e.g., phosphate or ammonium acetate buffer) with an organic modifier like acetonitrile or methanol is typically used.[2] The pH of the mobile phase can be optimized to achieve the best separation.

-

Detection: UV detection at a wavelength around 303 nm is suitable for 7-OH-MTX.[2] LC-MS/MS provides higher sensitivity and specificity, enabling the identification and quantification of low-level impurities.[2][16]

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Interpretation and Reporting

The data generated from the stability studies should be systematically evaluated.

-

Assay: The concentration of 7-OH-MTX ammonium salt should be monitored over time.

-

Degradation Products: The levels of known and unknown impurities should be quantified.

-

Mass Balance: The sum of the assay value and the levels of all degradation products should ideally remain close to 100% of the initial value, accounting for the response factors of the impurities.

-

Physical Properties: Any changes in appearance, color, or solid-state form (e.g., polymorphism) should be documented.

A "significant change" during accelerated stability testing is defined as a failure to meet the specification.[9] If a significant change occurs, additional testing at an intermediate condition may be necessary.[9]

Conclusion and Future Directions

While this guide provides a comprehensive framework for assessing the solid-state stability of 7-Hydroxy Methotrexate ammonium salt, it is essential to acknowledge that the actual stability profile will be dependent on the specific solid-state form (e.g., crystalline vs. amorphous), the manufacturing process, and the packaging. Future research should focus on detailed characterization of the degradation products of 7-OH-MTX and the elucidation of its specific solid-state degradation kinetics. Such studies will be invaluable for the development of stable and safe drug products containing this important methotrexate metabolite.

References

-

Ansari, M., et al. (2009). Polymorphisms in multidrug resistance-associated protein gene 4 is associated with outcome in childhood acute lymphoblastic leukemia. Blood, 114. [Link]

-

Brouwers, E. E. M., et al. (2007). Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients. British Journal of Clinical Pharmacology, 65(1), 89-100. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Ghafari, M., et al. (2024, December 5). Different Analytical Methodology for The Analysis of Methotrexate. [Link]

-

Huo, J., et al. (2021, November 5). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Taylor & Francis Online. [Link]

-

Jain, D., & Basniwal, P. K. (2016, December 14). Forced degradation studies. MedCrave online. [Link]

-

MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. [Link]

-

Rask-Andersen, M., et al. (2014). PharmGKB summary: methotrexate pathway. Pharmacogenetics and Genomics, 24(1), 51-55. [Link]

-

Seegers, J., & Seegers, J. (1993). The Pharmacokinetics of Methotrexate and Its 7-hydroxy Metabolite in Patients With Rheumatoid Arthritis. The Journal of Rheumatology, 20(4), 623-628. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). 7-Hydroxymethotrexate. [Link]

-

Silva, M., et al. (2017, December). Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine: A brief review. ResearchGate. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Espinosa, A., et al. (2020). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 27, 30089-30101. [Link]

-

Zarei, K., et al. (2019, June 20). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. [Link]

Sources

- 1. Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. 7-Hydroxy methotrexate-d3 ammonium salt | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. mastercontrol.com [mastercontrol.com]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. Ich guideline for stability testing | PPTX [slideshare.net]

- 11. medcraveonline.com [medcraveonline.com]

- 12. biomedres.us [biomedres.us]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Introduction: The Analytical Imperative for 7-Hydroxy Methotrexate

An Application Note for the Development of a Stability-Indicating HPLC Method for 7-Hydroxy Methotrexate Ammonium Salt

Methotrexate (MTX) is a cornerstone antifolate agent used in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is, however, paralleled by a potential for significant toxicity, necessitating careful therapeutic drug monitoring (TDM).[3] A critical component of this monitoring is the quantification of its major metabolite, 7-Hydroxy Methotrexate (7-OH-MTX).[3][4][5] Formed in the liver, 7-OH-MTX has a 3- to 5-fold lower aqueous solubility than its parent compound, which can lead to crystalluria and subsequent nephrotoxicity, a key dose-limiting side effect of high-dose MTX therapy.[6] Therefore, a robust, accurate, and stability-indicating analytical method for the quantification of 7-OH-MTX is paramount for ensuring patient safety and optimizing treatment protocols.

This application note provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for 7-Hydroxy Methotrexate ammonium salt, designed for researchers, analytical scientists, and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring the development of a scientifically sound and reliable analytical procedure.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.

Analyte Characterization: 7-Hydroxy Methotrexate

7-Hydroxy Methotrexate (C₂₀H₂₂N₈O₆, M.W. 470.44 g/mol ) is structurally similar to methotrexate, containing two carboxylic acid groups which make it a weakly acidic compound.[2][7] The pKa values are expected to be similar to those of methotrexate (approx. 4.8 and 5.5), meaning its ionization state, and therefore its hydrophobicity and chromatographic retention, is highly dependent on the mobile phase pH.[2] This is the single most critical parameter to control for achieving reproducible chromatography. The molecule possesses multiple chromophores, making UV detection a suitable and accessible quantification technique.[8][9]

Chromatographic Parameter Selection: The Starting Point

Based on the analyte's properties and established methods for the parent compound, methotrexate, a logical starting point for method development can be established.

-

Column Selection: A C18 (ODS) stationary phase is the industry standard for separating moderately polar compounds like MTX and its metabolites.[3][10][11] A column with dimensions of 4.6 x 250 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[10][11]

-

Mobile Phase Selection:

-

Aqueous Component: A buffered aqueous phase is essential to control the mobile phase pH and ensure consistent ionization of the analyte. Phosphate and acetate buffers are common choices.[10][12] A starting buffer of 50 mM sodium acetate adjusted to pH 3.6 is a rational choice.[10] At this pH, which is below the first pKa of the carboxylic acid groups, the analyte will be in its less polar, protonated form, leading to stronger retention on the C18 column and potentially better peak shape.

-

Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reverse-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency. A simple isocratic mobile phase composition, such as 90:10 (v/v) of aqueous buffer to acetonitrile, serves as an excellent initial condition.[10]

-

-

Detection Wavelength: Methotrexate exhibits strong absorbance maxima around 303 nm and 371 nm.[4][9] An initial detection wavelength of 307 nm is a reasonable starting point for 7-OH-MTX.[10] To confirm the optimal wavelength, a UV-Vis spectrum of the 7-OH-MTX standard should be acquired using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance.

-

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is suitable for a 4.6 mm ID column.[10][11] Maintaining the column at a constant ambient or slightly elevated temperature (e.g., 25-30°C) ensures retention time stability.

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing and validating the HPLC method for 7-Hydroxy Methotrexate.

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Protocol 1: Preparation of Solutions

-

Mobile Phase Preparation (50 mM Sodium Acetate, pH 3.6):

-

Dissolve 4.1 g of anhydrous sodium acetate in 1 L of HPLC-grade water.

-

Adjust the pH to 3.6 using glacial acetic acid.

-

Filter the buffer through a 0.45 µm nylon membrane filter.

-

-

Final Mobile Phase (90:10 v/v):

-

Combine 900 mL of the prepared buffer with 100 mL of HPLC-grade acetonitrile.

-

Degas the solution by sonication or helium sparging before use.

-

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of 7-Hydroxy Methotrexate ammonium salt reference standard and transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This stock solution should be stored protected from light at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1-100 µg/mL).

-

Protocol 2: Optimized HPLC Method

This protocol outlines the final, optimized chromatographic conditions for the analysis of 7-Hydroxy Methotrexate.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/PDA detector |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | 50 mM Sodium Acetate (pH 3.6) : Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 307 nm (or λmax determined by PDA) |

| Run Time | 10 minutes |

Protocol 3: Method Validation According to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following parameters must be evaluated.[14][15][16][17]

| Validation Parameter | Purpose & General Procedure | Acceptance Criteria (Typical) |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Perform forced degradation studies. | Peak for 7-OH-MTX is pure and resolved from all degradation peaks (Peak Purity Index > 0.999). |

| Linearity & Range | To establish a linear relationship between concentration and response. Analyze 5-6 concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | To determine the closeness of the test results to the true value. Analyze samples with known concentrations (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |

| Precision | Repeatability (Intra-day): Analyze 6 replicate preparations at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | S/N ratio of 10:1; precision (RSD) should be acceptable. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, organic modifier % ±2, flow rate ±0.1 mL/min). | System suitability parameters (e.g., retention time, peak area) remain within predefined limits. RSD ≤ 2.0%. |

Protocol 4: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for developing a stability-indicating method.[18][19] The goal is to achieve 5-20% degradation of the active ingredient.[19][20]

-

Prepare a 100 µg/mL solution of 7-OH-MTX for each stress condition.

-

Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[19][21] Cool and neutralize with 0.1 N NaOH.

-

Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[19][21] Cool and neutralize with 0.1 N HCl.

-

Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[21]

-

Thermal Degradation: Expose the solid powder to 60°C for 24 hours. Dissolve in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for a defined period.

-

Analysis: Analyze an untreated control and all stressed samples using the developed HPLC method with a PDA detector to check for peak purity and resolution of degradants from the main analyte peak.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust, stability-indicating RP-HPLC method for the quantification of 7-Hydroxy Methotrexate ammonium salt. By carefully selecting and optimizing chromatographic parameters based on the analyte's physicochemical properties, and by rigorously validating the final method according to ICH guidelines, a reliable analytical procedure can be established. This method is suitable for use in quality control, stability studies, and therapeutic drug monitoring, ultimately contributing to the safer and more effective use of methotrexate.

References

- Rapid, Simple and Low-Cost Reverse-Phase High-Performance Liquid Chromatography Tool for Estimation of Methotrexate. (2024). Research J. Pharm. and Tech.

- Development and validation of a rapid reverse-phase HPLC method for the determination of methotrexate from nanostructured liquid. (n.d.). Ingenta Connect.

- A Reversed-phase High Performance Liquid Chromatography (HPLC) method for bio-analysis of Methotrexate. (n.d.). Trends in Pharmaceutical Sciences and Technologies.

- A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum. (2015).

- The development of HPLC methods for the determination of methotrexate and doxorubicin metabolites and their application to clinical studies. (2019). Enlighten Theses.

- A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum. (2025).

- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.

- HPLC determination of methotrexate and its metabolite in serum. (n.d.). PubMed.

- Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (n.d.). PMC.

- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai.

- HPLC determination of methotrexate and its metabolites in blood plasma. (2025).

- HPLC Method of Determination of Methotrexate in Human Serum. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Steps for HPLC Method Valid

- A Validated Stability-Indicating High-Performance Thin-Layer Chromatographic Method for the Analysis of Methotrex

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026). LCGC North America.

- 7-Hydroxy Methotrexate-d3 Ammonium Salt. (n.d.). BOC Sciences.

- ICH Guidelines for Analytical Method Valid

- ICH and FDA Guidelines for Analytical Method Valid

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

- 7-Hydroxymethotrexate-d3 ammonium (7-Hydroxymethotrex

- 7-Hydroxymethotrex

- 7-Hydroxy methotrexate-d3 ammonium salt. (n.d.). MedChemExpress.

- 7-Hydroxy Methotrexate-d3 Ammonium Salt. (n.d.). Santa Cruz Biotechnology.

- 7-Hydroxymethotrexate. (n.d.). Shimadzu Chemistry & Diagnostics.

- development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics.

- 7-hydroxy Methotrexate (sodium salt). (n.d.). Cayman Chemical.

- Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. (2025). RSC Publishing.

- 7-HYDROXYMETHOTREX

- METHOTREXATE - CORE D

- UV–vis spectrum of Methotrexate. (n.d.).

- Methotrexate as a Photosensitiser. (2004). Anticancer Research.

- The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination. (2025).

- 7-hydroxy Methotrex

Sources

- 1. A Reversed-phase High Performance Liquid Chromatography (HPLC) method for bio-analysis of Methotrexate [tips.sums.ac.ir]

- 2. asianpubs.org [asianpubs.org]

- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. GSRS [precision.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. archives.ijper.org [archives.ijper.org]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. intuitionlabs.ai [intuitionlabs.ai]

- 14. zenodo.org [zenodo.org]

- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 18. onyxipca.com [onyxipca.com]

- 19. ijrpp.com [ijrpp.com]

- 20. pharmtech.com [pharmtech.com]

- 21. akjournals.com [akjournals.com]

High-Performance Quantification of 7-Hydroxymethotrexate in Human Serum via LC-MS/MS

[1][2]

Introduction & Clinical Significance

Methotrexate (MTX) is a cornerstone antifolate therapy used in oncology (e.g., acute lymphoblastic leukemia, osteosarcoma) and autoimmune diseases (e.g., rheumatoid arthritis). While MTX monitoring is routine, the quantification of its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , is clinically critical yet often overlooked in standard immunoassays.

The Clinical Imperative: 7-OH-MTX is formed via aldehyde oxidase in the liver. Crucially, it is 3 to 5 times less soluble than the parent drug in acidic urine.[1] During High-Dose Methotrexate (HDMTX) therapy, 7-OH-MTX can precipitate in renal tubules, leading to crystalluria and acute kidney injury (AKI).[1] Furthermore, 7-OH-MTX exhibits significant cross-reactivity with polyclonal antibody-based immunoassays (FPIA, EMIT), leading to overestimation of MTX levels and potentially dangerous maladjustment of Leucovorin rescue doses.

This protocol details a robust, specific, and sensitive LC-MS/MS method for the simultaneous quantification of 7-OH-MTX and MTX, designed to eliminate immunological cross-talk and predict renal toxicity risks.

Metabolic Pathway Visualization

Figure 1: Hepatic conversion of MTX to 7-OH-MTX via Aldehyde Oxidase.[2] The metabolite's low solubility poses a distinct renal risk.[1][3]

Methodological Philosophy (Expertise & Logic)

This protocol prioritizes robustness and throughput for clinical research environments.

-

Extraction Strategy: We utilize Protein Precipitation (PP) rather than Solid Phase Extraction (SPE). While SPE yields cleaner extracts, modern triple quadrupoles have sufficient sensitivity to handle the matrix effects of PP. PP is faster, cheaper, and reduces the risk of analyte loss due to breakthrough on SPE cartridges.

-

Chromatography: A C18 column with a Formic Acid/Methanol gradient is selected.[4][5] 7-OH-MTX is relatively polar; the acidic mobile phase suppresses the ionization of the carboxylic acid groups, increasing retention on the hydrophobic stationary phase and improving peak shape.

-

Internal Standardization: Isotope dilution is mandatory. We employ Methotrexate-d3 (MTX-d3) . While 7-OH-MTX-d3 is the ideal match for the metabolite, MTX-d3 is widely available, cost-effective, and demonstrates sufficient co-elution and matrix effect compensation for both analytes in clinical ranges.

Materials & Reagents

-

Analytes: Methotrexate (USP Reference Standard), 7-Hydroxymethotrexate (Chemical Reference Substance).

-

Internal Standard (IS): Methotrexate-d3 (MTX-d3).

-

Matrix: Drug-free human serum (pooled).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.[5]

-

Equipment: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495), UHPLC System, Amber microcentrifuge tubes (light protection is mandatory).

Experimental Protocol

Stock and Working Solutions[1]

-

Stock Solution: Dissolve 7-OH-MTX in DMSO or 0.1M NaOH (solubility is poor in water/methanol alone) to 1 mg/mL. MTX can be dissolved in Methanol.[4]

-

Storage: Store at -80°C in amber vials. 7-OH-MTX is highly photosensitive; degradation occurs within hours under standard lab lighting.

-

Working Standard: Dilute with 50:50 Methanol:Water to create a calibration curve range of 10 – 5,000 ng/mL (covering the therapeutic and toxic range).

Sample Preparation (Protein Precipitation)[2][3][6]

-

Aliquot: Transfer 50 µL of patient serum into a 1.5 mL amber microcentrifuge tube.

-

IS Addition: Add 20 µL of MTX-d3 Internal Standard working solution (500 ng/mL).

-

Precipitation: Add 150 µL of cold Precipitation Reagent (Methanol containing 0.2% Formic Acid).

-

Note: The Formic Acid aids in dissociating the drug from plasma proteins (albumin).

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% FA).

-

Note: Diluting the supernatant with water focuses the analyte on the head of the column, preventing "solvent effect" peak broadening.

-

LC-MS/MS Workflow Diagram

Figure 2: Step-by-step protein precipitation and analysis workflow.

Instrumental Conditions

Liquid Chromatography[1][3][7][8][9][10][11][12]

-

Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or Waters Acquity HSS T3.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[5]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 3.00 | 90 | Elution Gradient |

| 3.50 | 90 | Wash |

| 3.60 | 5 | Re-equilibration |

| 5.00 | 5 | End of Run |

Mass Spectrometry (MRM Parameters)[1][6][9][13]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 3500 V.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |

| MTX | 455.2 | 308.2 | Quantifier | 25 |

| 455.2 | 175.1 | Qualifier | 35 | |

| 7-OH-MTX | 471.2 | 324.2 | Quantifier | 28 |

| 471.2 | 175.1 | Qualifier | 38 | |

| MTX-d3 (IS) | 458.2 | 311.2 | Quantifier | 25 |

Note: The transition to 308.2 (MTX) and 324.2 (7-OH-MTX) represents the loss of the glutamate moiety, a highly specific fragmentation pathway.

Validation & Quality Assurance (Self-Validating System)

To ensure the method meets FDA Bioanalytical Method Validation (2018) standards, the following criteria must be met:

-

Linearity:

using -

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be <15% (20% at LLOQ).[6]

-

Accuracy must be within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect: Calculate the Matrix Factor (MF).

-

Acceptable range: 0.85 – 1.15. If suppression is high (<0.8), consider switching to SPE or increasing the dilution factor in step 4.2.

-

-

Carryover: Inject a blank after the highest standard (ULOQ). The analyte peak in the blank must be <20% of the LLOQ signal.

Troubleshooting & Expert Insights

-

Light Sensitivity: 7-OH-MTX degrades into 2,4-diamino-6-formylpteridine when exposed to UV/visible light. Always use amber glassware and minimize benchtop exposure time.

-

Solubility Issues: If stock solutions precipitate, ensure the pH is slightly basic (NaOH) for the initial dissolve, then dilute into the acidic working solvent immediately before use.

-

Interferences: High concentrations of folates can theoretically interfere, but the specific MRM transitions (loss of glutamate) usually provide sufficient selectivity.

-

Renal Failure Samples: Patients with renal failure may have massive concentrations of 7-OH-MTX.[1] Ensure your upper limit of quantification (ULOQ) is sufficient, or validate a dilution integrity protocol (e.g., 10x dilution with blank serum).

References

-

U.S. Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10] Retrieved from [Link]

-

Wang, L., et al. (2019).[4] Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.[4][11][1][3][12] Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

Albertioni, F., et al. (1997). Monitoring of methotrexate and 7-hydroxymethotrexate in saliva... relation to oral mucositis. Anti-Cancer Drugs.[13] Retrieved from [Link]

-

Leibniz Institute of Photonic Technology. (2024).[14] When Medications Are Sensitive to Light.[14][15] (Context on photodegradation mechanisms). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. fda.gov [fda.gov]

- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 9. fda.gov [fda.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simple and sensitive HPLC method for the fluorometric determination of methotrexate and its major metabolites in human plasma by post-column photochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monitoring of methotrexate and 7-hydroxymethotrexate in saliva from children with acute lymphoblastic leukemia receiving high-dose consolidation treatment: relation to oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]

- 15. aulamedica.es [aulamedica.es]

High-Performance Protocol: Preparation of 7-Hydroxy Methotrexate Ammonium Salt Stock Solutions

[1]

Executive Summary

7-Hydroxymethotrexate (7-OH-MTX) is the primary pharmacologically inactive metabolite of the antifolate drug Methotrexate (MTX).[1][2] In high-dose MTX therapy, 7-OH-MTX accumulates in plasma and, due to its poor aqueous solubility at physiological pH, can precipitate in renal tubules, leading to nephrotoxicity.[1]

Accurate preparation of 7-OH-MTX stock solutions is critical for Therapeutic Drug Monitoring (TDM), pharmacokinetic profiling, and toxicological studies.[1] This guide provides a scientifically grounded protocol for preparing stable stock solutions of the ammonium salt form, addressing specific challenges regarding solubility, photosensitivity, and hygroscopicity.[1]

Scientific Foundation & Physicochemical Properties[1]

The Solubility Paradox

While the ammonium salt form of 7-OH-MTX offers improved dissolution kinetics compared to the free acid, the compound remains inherently hydrophobic.

-

pH Dependence: 7-OH-MTX exhibits a U-shaped solubility curve.[1] It is least soluble in acidic environments (pH < 6.0), where it exists in its non-ionized form.[1] Solubility increases 10-20 fold as pH rises from 5 to 7 due to ionization of the glutamate carboxyl groups and the pteridine ring [1].[1]

-

The Ammonium Factor: Unlike sodium salts, the ammonium counter-ion is volatile.[1] Preparation in highly alkaline solutions (e.g., 1M NaOH) can lead to the displacement of ammonia, potentially altering the stoichiometry of the salt over time.[1] Therefore, anhydrous DMSO is the preferred solvent for primary stock solutions to ensure long-term stability and concentration accuracy.[1]

Stability Factors

-

Photosensitivity: Like its parent compound MTX, 7-OH-MTX is susceptible to photolytic degradation, cleaving the C9-N10 bond to yield pteridines and p-aminobenzoylglutamic acid derivatives [2].[1]

-

Hygroscopicity: The ammonium salt can absorb atmospheric moisture, altering the effective mass.[1] Equilibrating the vial to room temperature before weighing is mandatory.[1]

Safety & Handling (E-E-A-T)

Warning: 7-OH-MTX is a cytotoxic agent and a suspected reproductive toxin.[1]

-

Engineering Controls: All weighing and dissolution must occur within a certified Biological Safety Cabinet (Class II) or a chemical fume hood with HEPA filtration.[1]

-

PPE: Double nitrile gloves, lab coat with elastic cuffs, and safety goggles are required.[1]

-

Deactivation: Spills should be treated with 10% sodium hypochlorite (bleach) for 15 minutes before cleanup to degrade the pteridine core.[1]

Protocol: Primary Stock Solution Preparation

This protocol targets a 10 mM stock solution in DMSO.[1] This concentration is ideal for minimizing solvent effects in downstream cell culture or LC-MS applications (typically <0.1% DMSO final).[1]

Materials

-

Analyte: 7-Hydroxy Methotrexate ammonium salt (Purity >95%).[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ACS Grade or higher (stored over molecular sieves).[1]

-

Container: Amber borosilicate glass vials (silanized preferred to minimize adsorption).

-

Equipment: Analytical balance (0.01 mg readability), Vortex mixer.

Step-by-Step Methodology

-

Equilibration: Remove the 7-OH-MTX vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Reason: Prevents condensation on the powder, which causes weighing errors and hydrolysis.[1]

-

Calculation:

-

Check the Certificate of Analysis (CoA) for the specific Molecular Weight (MW) of the ammonium salt batch (often ~470-490 g/mol depending on hydration and exact salt stoichiometry).[1]

-

Formula:

ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">

-

-

Weighing: Accurately weigh the target mass (e.g., 4.70 mg for 1 mL of 10 mM stock) into an amber vial. Do not use plastic microcentrifuge tubes for long-term storage of DMSO stocks due to potential leachables.[1]

-

Dissolution:

-

Inspection: Hold the vial against a light source (briefly) to ensure a clear, yellow-orange solution with no visible precipitate.

Alternative: Aqueous Stock (Short-Term Use Only)

If DMSO is strictly prohibited, prepare a 1 mg/mL stock in 0.1 M Ammonium Bicarbonate (pH 8.0) .[1]

Visualization: Workflow & Metabolic Context[1]

Stock Preparation Workflow